molecular formula C13H18O3 B12726926 Salicylic acid, 3,5-dipropyl- CAS No. 92156-96-2

Salicylic acid, 3,5-dipropyl-

Cat. No.: B12726926
CAS No.: 92156-96-2
M. Wt: 222.28 g/mol
InChI Key: KVCPPIKXRFZKCA-UHFFFAOYSA-N
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Description

Salicylic acid, 3,5-dipropyl- is a derivative of salicylic acid, a well-known compound used in various applications, particularly in medicine and skincare

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 3,5-dipropyl- typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of salicylic acid derivatives often employs similar alkylation techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 3,5-dipropyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group of salicylic acid is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted salicylic acid derivatives.

Scientific Research Applications

Salicylic acid, 3,5-dipropyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialized coatings and materials.

Mechanism of Action

The mechanism of action of salicylic acid, 3,5-dipropyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it may interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: The parent compound, widely used in skincare and medicine.

    Methyl salicylate: Known for its use in topical analgesics.

    Acetylsalicylic acid (Aspirin): A well-known anti-inflammatory and analgesic agent.

Uniqueness

Salicylic acid, 3,5-dipropyl- is unique due to the presence of two propyl groups, which may enhance its lipophilicity and alter its pharmacokinetic properties. This modification can potentially lead to different biological activities and applications compared to its parent compound and other derivatives.

Properties

CAS No.

92156-96-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-hydroxy-3,5-dipropylbenzoic acid

InChI

InChI=1S/C13H18O3/c1-3-5-9-7-10(6-4-2)12(14)11(8-9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16)

InChI Key

KVCPPIKXRFZKCA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C(=O)O)O)CCC

Origin of Product

United States

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